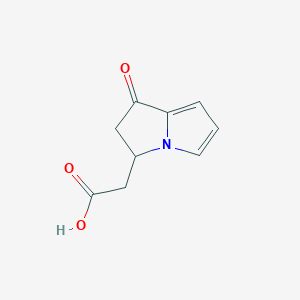
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry
Métodos De Preparación
The synthesis of 1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthraquinone as the core structure.
Substitution Reactions:
Phenylpropoxy Group Addition: The phenylpropoxy group is introduced via etherification, where phenylpropyl alcohol reacts with the hydroxylated anthraquinone under acidic or basic conditions.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions.
Major Products: The major products depend on the specific reactions but often include various substituted anthraquinones and hydroquinones.
Aplicaciones Científicas De Investigación
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its interactions with biological molecules, such as DNA, due to its planar structure which allows intercalation.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione involves its ability to interact with various molecular targets:
DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
1-Amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives:
1-Amino-4-hydroxyanthraquinone: Similar in structure but lacks the phenylpropoxy group, resulting in different chemical properties and applications.
1,4-Dihydroxyanthraquinone: Known for its use in dyes, it has two hydroxyl groups instead of the amino and phenylpropoxy groups.
1,4-Bis(methylamino)anthraquinone:
The unique combination of functional groups in this compound provides distinct chemical properties and makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
55296-99-6 |
|---|---|
Fórmula molecular |
C23H19NO4 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-(3-phenylpropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C23H19NO4/c24-21-18(28-12-6-9-14-7-2-1-3-8-14)13-17(25)19-20(21)23(27)16-11-5-4-10-15(16)22(19)26/h1-5,7-8,10-11,13,25H,6,9,12,24H2 |
Clave InChI |
INGOBRUMUDFUFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)



![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)





![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)


